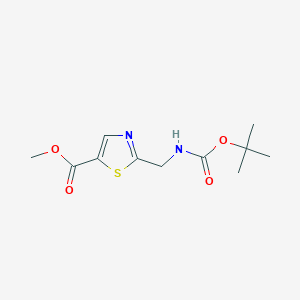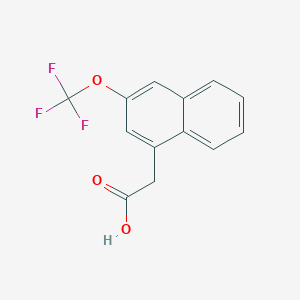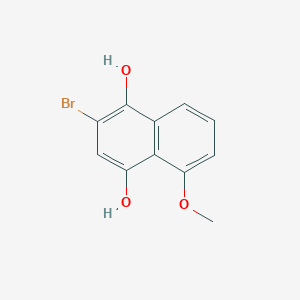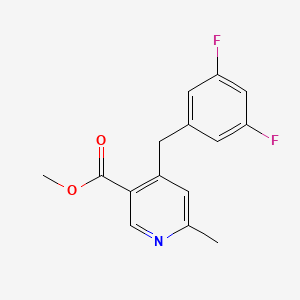![molecular formula C12H25NO4Si B11847824 N-({[tert-Butyl(dimethyl)silyl]oxy}acetyl)-2-methylalanine CAS No. 145213-64-5](/img/structure/B11847824.png)
N-({[tert-Butyl(dimethyl)silyl]oxy}acetyl)-2-methylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-({[tert-Butyl(dimethyl)silyl]oxy}acetyl)-2-methylalanine is a compound that features a tert-butyl(dimethyl)silyl group attached to an acetylated 2-methylalanine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-({[tert-Butyl(dimethyl)silyl]oxy}acetyl)-2-methylalanine typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride. The reaction is carried out in the presence of a base such as imidazole and a solvent like dimethylformamide . The process involves the formation of tert-butyl(dimethyl)silyl ethers, which are stable under various conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The reagents and solvents used are often recycled to minimize waste and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
N-({[tert-Butyl(dimethyl)silyl]oxy}acetyl)-2-methylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The silyl group can be substituted under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acidic or basic conditions, often using catalysts like iodine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
N-({[tert-Butyl(dimethyl)silyl]oxy}acetyl)-2-methylalanine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of N-({[tert-Butyl(dimethyl)silyl]oxy}acetyl)-2-methylalanine involves the protection of hydroxyl groups, which prevents unwanted side reactions during synthesis. The tert-butyl(dimethyl)silyl group is stable under various conditions, allowing for selective reactions to occur . The molecular targets and pathways involved depend on the specific application and the nature of the reactions being carried out.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyldimethylsilyl chloride: Used for similar protective purposes in organic synthesis.
Trimethylsilyl chloride: Another silylating agent, but less bulky and less stable compared to tert-butyl(dimethyl)silyl chloride.
Uniqueness
N-({[tert-Butyl(dimethyl)silyl]oxy}acetyl)-2-methylalanine is unique due to its combination of a silyl protecting group with an acetylated amino acid. This combination provides enhanced stability and selectivity in various chemical reactions, making it a valuable compound in synthetic chemistry .
Eigenschaften
CAS-Nummer |
145213-64-5 |
|---|---|
Molekularformel |
C12H25NO4Si |
Molekulargewicht |
275.42 g/mol |
IUPAC-Name |
2-[[2-[tert-butyl(dimethyl)silyl]oxyacetyl]amino]-2-methylpropanoic acid |
InChI |
InChI=1S/C12H25NO4Si/c1-11(2,3)18(6,7)17-8-9(14)13-12(4,5)10(15)16/h8H2,1-7H3,(H,13,14)(H,15,16) |
InChI-Schlüssel |
DSPUKTOUIQEWCL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCC(=O)NC(C)(C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-(5-(Cyclopropylmethyl)-6-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetic acid](/img/structure/B11847802.png)
![2-{[2-(Morpholin-4-yl)quinazolin-4-yl]amino}ethan-1-ol](/img/structure/B11847806.png)



